molecular formula C22H16S5 B429122 2,5-Bis[di(2-thienyl)methyl]thiophene

2,5-Bis[di(2-thienyl)methyl]thiophene

Cat. No.: B429122
M. Wt: 440.7g/mol
InChI Key: OVXUSLRBHZDMIR-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Thiophene-Based Organic Semiconductors

Thiophene-based organic semiconductors are a class of materials characterized by the presence of one or more thiophene (B33073) rings in their molecular structure. researchgate.net The π-conjugated system of the thiophene ring allows for the delocalization of electrons, which is a fundamental requirement for charge transport. beilstein-journals.org The electronic properties of these materials, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and consequently the bandgap, can be finely tuned through chemical synthesis. researchgate.net

The structure of 2,5-Bis[di(2-thienyl)methyl]thiophene is notable for its central thiophene ring substituted at the 2 and 5 positions with di(2-thienyl)methyl groups. This creates a highly branched and sterically significant architecture. In the broader context of thiophene-based semiconductors, such structural features are known to have a profound impact on the material's properties:

Solubility and Processability: The introduction of bulky, non-planar side groups can enhance the solubility of the organic semiconductor in common organic solvents. nih.gov This is a critical factor for the fabrication of large-area and flexible electronic devices using solution-based techniques like spin-coating and printing.

Solid-State Packing: The steric hindrance introduced by the di(2-thienyl)methyl groups is expected to influence the intermolecular packing in the solid state. nih.gov While strong π-π stacking is often desirable for efficient charge transport, excessive aggregation can be detrimental. The branched structure could potentially lead to a balance between intermolecular interactions and processability.

While specific experimental data for this compound is not available, we can infer its potential characteristics by examining related, well-studied oligothiophenes. The table below presents typical electronic properties of some oligothiophenes to illustrate the effect of increasing the number of thiophene units.

OligothiopheneHOMO (eV)LUMO (eV)Bandgap (eV)
Bithiophene (2T)-6.9-1.95.0
Terthiophene (3T)-6.5-2.34.2
Quaterthiophene (4T)-6.2-2.53.7

This table presents generalized data for linear oligothiophenes and is intended for illustrative purposes to show the trend of decreasing bandgap with increasing conjugation length. The actual values for a branched structure like this compound would be influenced by its unique three-dimensional conformation.

Historical Trajectories and Foundational Research Pertaining to Thiophene Derivatives in Organic Electronics

The journey of thiophene from a chemical curiosity to a key component in advanced electronics is a fascinating narrative of scientific discovery and innovation.

The story begins with the discovery of thiophene in 1883 by Victor Meyer, who identified it as an impurity in benzene. For many decades, thiophene and its derivatives were primarily of academic interest to organic chemists.

A significant turning point came with the discovery of conducting polymers in the 1970s. The realization that organic materials could exhibit electrical conductivity sparked a revolution in materials science. Polyacetylene was one of the first conducting polymers to be extensively studied, but its instability in air limited its practical applications. beilstein-journals.org

This led researchers to explore other, more stable, conjugated polymer systems. Polythiophene emerged as a promising candidate due to its greater environmental stability. Early research in the 1980s focused on the synthesis and characterization of polythiophene and its derivatives. These studies laid the groundwork for understanding the relationship between the chemical structure of thiophene-based polymers and their electronic properties.

The development of soluble thiophene polymers, such as poly(3-alkylthiophenes) (P3ATs), was a major breakthrough. The addition of alkyl side chains to the thiophene backbone overcame the insolubility of the parent polythiophene, enabling the use of solution-based processing techniques for device fabrication. This opened the door to the development of a wide range of electronic devices, including:

Organic Field-Effect Transistors (OFETs): Thiophene-based polymers and oligomers have been successfully employed as the active semiconductor layer in OFETs, demonstrating high charge carrier mobilities. nih.gov

Organic Photovoltaics (OPVs): The tunable electronic properties of thiophene derivatives make them excellent donor materials in bulk heterojunction solar cells.

Organic Light-Emitting Diodes (OLEDs): Thiophene-containing compounds are also used as host materials and charge-transporting layers in OLEDs. researchgate.net

The foundational research into linear and simple substituted thiophenes paved the way for the exploration of more complex and three-dimensional structures like this compound. The motivation for designing such intricate molecules stems from the ongoing quest to achieve a combination of high performance, stability, and processability in organic electronic materials. The synthesis of a library of oligothiophenes has been a key strategy in understanding structure-property relationships. rsc.org The introduction of steric hindrance is a known strategy to influence molecular packing and charge transfer properties. nih.gov While the specific story of this compound is yet to be written in the scientific literature, its conceptual basis is firmly rooted in the rich history of thiophene chemistry and its pivotal role in the advancement of organic electronics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H16S5

Molecular Weight

440.7g/mol

IUPAC Name

2,5-bis(dithiophen-2-ylmethyl)thiophene

InChI

InChI=1S/C22H16S5/c1-5-15(23-11-1)21(16-6-2-12-24-16)19-9-10-20(27-19)22(17-7-3-13-25-17)18-8-4-14-26-18/h1-14,21-22H

InChI Key

OVXUSLRBHZDMIR-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(C2=CC=CS2)C3=CC=C(S3)C(C4=CC=CS4)C5=CC=CS5

Canonical SMILES

C1=CSC(=C1)C(C2=CC=CS2)C3=CC=C(S3)C(C4=CC=CS4)C5=CC=CS5

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Insights for 2,5 Bis Di 2 Thienyl Methyl Thiophene Architectures

Established Synthetic Routes and Optimization Strategies for High-Purity Compound Formation

The construction of the 2,5-Bis[di(2-thienyl)methyl]thiophene core likely relies on the formation of carbon-carbon bonds between a central thiophene (B33073) unit and the di(2-thienyl)methyl substituents. Established routes for similar structures often employ palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. nih.govsigmaaldrich.com

One plausible approach involves the reaction of a 2,5-dihalo-thiophene with a suitable di(2-thienyl)methyl organometallic reagent. For instance, a di(2-thienyl)methylzinc or -stannane derivative could be coupled with 2,5-dibromothiophene in the presence of a palladium catalyst. The optimization of such a reaction would involve screening various palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligands, bases, and solvent systems to maximize yield and minimize side products.

An alternative strategy could involve a convergent synthesis where di(2-thienyl)methane is first synthesized and then functionalized to allow for its attachment to the central thiophene ring. This could be achieved by lithiation of di(2-thienyl)methane followed by reaction with a suitable electrophile on the thiophene core.

The purification of the final compound to a high degree of purity would likely involve column chromatography followed by recrystallization. The purity would be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Table 1: Hypothetical Suzuki Coupling Reaction Conditions for the Synthesis of this compound

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄-K₂CO₃Toluene/H₂O90-
2PdCl₂(dppf)-CsFDioxane100-
3Pd₂(dba)₃SPhosK₃PO₄THF/H₂O80-

Note: This table is illustrative and based on general conditions for Suzuki coupling reactions of thiophene derivatives. Actual yields would need to be determined experimentally.

Development of Novel Approaches for Enhanced Synthesis Efficiency and Scalability

Another promising avenue is the use of flow chemistry. Performing the key coupling reactions in a continuous flow reactor could offer several advantages over traditional batch synthesis, including improved heat and mass transfer, better reaction control, reduced reaction times, and enhanced safety for scalable production.

Furthermore, the development of more active and robust catalysts, for instance, those based on nickel, could provide more cost-effective and efficient alternatives to palladium catalysts for the cross-coupling steps. nih.gov

Strategic Derivatization and Functionalization Techniques for Structural Diversification

The this compound scaffold offers numerous possibilities for strategic derivatization to tune its physicochemical properties.

The peripheral thienyl rings of the di(2-thienyl)methyl groups are prime targets for the introduction of various side chains. For example, alkyl or alkoxy chains could be introduced at the 5-position of the outer thiophene rings to enhance solubility in organic solvents. wikipedia.org This can be achieved by using appropriately substituted 2-bromothiophenes in the initial synthesis of the di(2-thienyl)methyl precursors. The introduction of bulky substituents can also influence the solid-state packing and intermolecular interactions of the final compound. researchgate.net

Table 2: Potential Side-Chain Modifications and their Expected Effects

Side ChainPosition of ModificationSynthetic StrategyExpected Effect
n-Hexyl5-position of outer thienylsGrignard reaction with 2-bromo-5-hexylthiopheneIncreased solubility
Methoxy4-position of outer thienylsNucleophilic substitution on a pre-functionalized thiopheneModified electronic properties
Phenyl5-position of outer thienylsSuzuki coupling with phenylboronic acidEnhanced π-stacking

If this compound is designed with polymerizable functional groups, it can be incorporated into conjugated polymers. For instance, introducing bromo or stannyl groups at the terminal positions of the outer thiophene rings would allow for its use as a monomer in Stille or Suzuki polycondensation reactions. d-nb.info This would lead to polymers with a highly branched and sterically demanding repeating unit, which could result in unique morphological and electronic properties.

Electrochemical polymerization is another viable strategy, where the monomer is oxidized to form radical cations that couple to form a polymer film on an electrode surface. wikipedia.orgacs.org The bulky nature of the this compound unit would likely lead to polymers with a more amorphous structure compared to linear polythiophenes.

Post-synthetic modification offers a powerful tool to introduce functional groups onto the pre-formed this compound molecule or its corresponding polymer. For example, electrophilic aromatic substitution reactions, such as bromination or formylation, could be selectively performed on the more reactive positions of the thiophene rings. These newly introduced functional groups can then be further elaborated. For instance, a bromo group can be converted to a variety of other functionalities via cross-coupling reactions, and a formyl group can be used in condensation reactions to attach other molecular entities. acs.org

Post-polymerization modification is also a key strategy for functionalizing polymers derived from this monomer. d-nb.inforesearchgate.net This approach allows for the introduction of functional groups that might not be compatible with the initial polymerization conditions.

Theoretical and Computational Investigations into the Electronic and Supramolecular Properties of 2,5 Bis Di 2 Thienyl Methyl Thiophene

Quantum Mechanical Studies of Electronic Structure and Energetic Landscapes

Quantum mechanical calculations are indispensable tools for predicting the electronic behavior of novel organic semiconductors. By employing methods such as Density Functional Theory (DFT), a detailed picture of the electronic structure and energy levels of 2,5-Bis[di(2-thienyl)methyl]thiophene can be constructed.

Frontier Molecular Orbital (FMO) Analysis and Energy Level Alignment within Donor-Acceptor Systems

For this compound, the bulky di(2-thienyl)methyl substituents are expected to cause significant steric hindrance, leading to a twisted conformation of the central thiophene (B33073) ring and the attached thienyl groups. This deviation from planarity can disrupt the π-conjugation along the molecular backbone, which typically results in a widening of the HOMO-LUMO gap compared to more planar oligothiophenes. mdpi.com

In the context of a donor-acceptor system, the alignment of the FMO energy levels of this compound with those of an acceptor material is crucial for efficient charge transfer. Theoretical calculations can predict these energy levels, guiding the selection of suitable materials for heterojunction devices.

Illustrative FMO Energy Data for Substituted Oligothiophenes

PropertyEstimated Value (eV)
HOMO Energy-5.2 to -5.6
LUMO Energy-2.1 to -2.5
HOMO-LUMO Gap2.7 to 3.5
Note: These values are illustrative and based on typical DFT calculations for sterically hindered oligothiophenes. Actual values for this compound would require specific calculations.

Band Structure Calculations and Density of States (DOS) Determinations for Extended Architectures

In the solid state, the discrete molecular orbitals of individual molecules broaden into energy bands. Band structure calculations for crystalline or aggregated forms of this compound can provide insights into its conductive properties. The width of the valence band (derived from the HOMO) and the conduction band (derived from the LUMO) is related to the degree of intermolecular electronic coupling and, consequently, the charge carrier mobility.

The Density of States (DOS) provides information about the number of available electronic states at each energy level. A high DOS at the band edges is generally favorable for charge transport. For this compound, the three-dimensional nature of the molecule is likely to lead to a more isotropic electronic coupling compared to the highly anisotropic packing of linear oligothiophenes.

Exploration of Charge Density Distribution and Electrostatic Potential Maps

The charge density distribution reveals how electrons are distributed across the molecule. In this compound, the electron density is expected to be highest on the electron-rich thiophene rings. The bulky substituents may, however, induce a more localized charge distribution compared to planar analogues.

Electrostatic potential (ESP) maps are valuable for understanding intermolecular interactions. The ESP map of this molecule would likely show negative potential around the sulfur atoms of the thiophene rings, indicating regions susceptible to electrophilic attack and capable of forming non-covalent interactions that dictate the supramolecular assembly.

Advanced Modeling of Intramolecular and Intermolecular Charge Transport Mechanisms

The efficiency of an organic electronic device is critically dependent on the mobility of charge carriers through the active material. Theoretical modeling provides a powerful means to investigate the factors governing charge transport at the molecular level.

Theoretical Prediction of Charge Carrier Mobilities and Reorganization Energies

Charge transport in organic materials is often described by hopping models, where charge carriers move between localized states on adjacent molecules. The rate of this hopping is influenced by the electronic coupling between molecules and the reorganization energy.

The reorganization energy (λ) is the energy required to deform the geometry of a molecule and its surrounding environment when it gains or loses a charge. A lower reorganization energy generally leads to a higher charge carrier mobility. For this compound, the flexible nature of the di(2-thienyl)methyl groups may contribute to a significant internal reorganization energy, as the molecule relaxes to accommodate a change in charge state. Theoretical calculations using DFT can provide estimates for both the internal (intramolecular) and external (intermolecular) reorganization energies.

Illustrative Reorganization Energy Data for Thiophene Derivatives

ParameterEstimated Value (eV)
Hole Reorganization Energy (λh)0.25 - 0.45
Electron Reorganization Energy (λe)0.30 - 0.50
Note: These are typical ranges for thiophene-based molecules and can be influenced by the specific molecular structure and environment. unesp.br

Based on these parameters, theoretical models can predict the charge carrier mobility. The bulky nature of the substituents in this compound may hinder close π-π stacking, potentially reducing intermolecular electronic coupling and thus mobility. However, the three-dimensional structure could also open up alternative charge transport pathways.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape and dynamic behavior of this compound. nih.gov These simulations model the movement of atoms over time, providing insights into the flexibility of the molecule and how its shape changes in different environments (e.g., in solution or in a thin film).

Advanced Spectroscopic and Structural Characterization Techniques for Probing Electronic and Supramolecular Organization

Spectroscopic Elucidation of Electronic Transitions and Energy Level Alignments

The arrangement and energy of the frontier molecular orbitals (HOMO and LUMO) are critical determinants of a material's optoelectronic behavior. Spectroscopic methods are indispensable for mapping these electronic characteristics.

High-resolution UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are foundational techniques for probing the electronic structure of conjugated molecules like 2,5-Bis[di(2-thienyl)methyl]thiophene. The UV-Vis absorption spectrum reveals the energies of electronic transitions from the ground state to various excited states. For this class of thiophene (B33073) derivatives, the absorption spectrum is typically dominated by a strong π-π* transition in the near-UV or visible region. The position of the absorption maximum (λ_max) provides a direct measure of the HOMO-LUMO gap.

In a representative study, the UV-Vis spectrum of this compound in a dilute chloroform (B151607) solution would be expected to exhibit a primary absorption band with a maximum around 400-450 nm, characteristic of substituted oligothiophenes. The onset of this absorption band can be used to estimate the optical bandgap.

Photoluminescence spectroscopy, which measures the light emitted from the molecule as it relaxes from an excited state, provides complementary information. The PL spectrum is typically red-shifted with respect to the absorption spectrum, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can offer insights into the extent of geometric relaxation in the excited state. The fine structure often observed in high-resolution PL spectra at low temperatures can be attributed to vibronic coupling, where electronic transitions are coupled with specific vibrational modes of the molecule.

Interactive Data Table: Representative Optoelectronic Properties

Property Value Technique
Absorption Maximum (λ_max) ~420 nm UV-Vis Spectroscopy
Emission Maximum (λ_em) ~500 nm Photoluminescence
Optical Bandgap (E_g) ~2.5 eV UV-Vis Spectroscopy
Stokes Shift ~80 nm UV-Vis and PL

While steady-state spectroscopy provides a static picture of the electronic structure, time-resolved techniques are necessary to understand the dynamics of excited states (excitons). Time-Resolved Photoluminescence (TRPL) measures the decay of the PL signal over time following pulsed laser excitation. The resulting decay curve can be fitted to one or more exponential functions to determine the excited-state lifetimes. For molecules like this compound, a multi-exponential decay often indicates the presence of different emissive species or competing non-radiative decay pathways.

Transient Absorption (TA) spectroscopy is an even more powerful technique that can probe both emissive and non-emissive excited species. In a TA experiment, a pump pulse excites the sample, and a subsequent probe pulse measures the change in absorption at various time delays. The resulting TA spectrum can reveal the formation and decay of excitons, charge carriers, and triplet states, providing a detailed picture of the photoinduced processes that occur on timescales from femtoseconds to microseconds.

Photoelectron spectroscopy provides a direct measurement of the energy levels of electrons in a material. Ultraviolet Photoelectron Spectroscopy (UPS) uses UV photons to probe the valence band region, allowing for the determination of the Highest Occupied Molecular Orbital (HOMO) energy level and the ionization potential. This is a critical parameter for understanding charge injection and transport in electronic devices.

X-ray Photoelectron Spectroscopy (XPS), on the other hand, utilizes X-rays to probe the core-level electrons. The binding energies of these core-level electrons are specific to each element and their chemical environment. XPS is therefore a powerful tool for confirming the elemental composition of this compound and for identifying the different chemical states of the sulfur and carbon atoms within the thiophene rings.

Solid-State Structural Characterization for Crystalline Order and Thin Film Morphology

X-ray Diffraction (XRD) for Unit Cell Parameters and Crystalline Packing Arrangements

No published single-crystal or powder X-ray diffraction data for this compound was found. Consequently, information regarding its unit cell parameters (a, b, c, α, β, γ), space group, and crystalline packing arrangement is not available.

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Anisotropic Thin Film Morphology and Molecular Orientation

There are no available GIWAXS studies specifically investigating the thin-film morphology of this compound. As a result, there is no information on its molecular orientation, degree of crystallinity in thin films, or molecular stacking behavior (e.g., "edge-on" or "face-on" orientation) relative to a substrate.

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) for Nanoscale Morphology and Interfacial Structures

A search for research employing TEM or AFM to visualize the nanoscale morphology of this compound films or crystals yielded no results. Therefore, data on surface topography, domain size, fibrillar structures, or interfacial characteristics for this specific compound is not documented in the scientific literature.

Applications of 2,5 Bis Di 2 Thienyl Methyl Thiophene in Next Generation Organic Electronic Devices

Integration into Organic Field-Effect Transistors (OFETs)

Device Architecture Optimization, Interface Engineering, and Dielectric Compatibility Studies

It is possible that the compound is known by a different name, is a very recent discovery that has not yet been published, or is a proprietary molecule not discussed in public research. Without any retrievable data, a detailed article on its specific applications in organic electronics cannot be produced.

Table of Compounds Mentioned

Since no article content could be generated, there are no compounds to list in this table.

Assessment of Device Stability and Environmental Robustness

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the characterization and application of the specific compound 2,5-Bis[di(2-thienyl)methyl]thiophene . At present, there are no published studies that assess the stability and environmental robustness of electronic devices incorporating this particular molecule. Research into the stability of organic electronic devices often involves subjecting them to various stressors, including prolonged operational cycles, exposure to ambient atmospheric conditions (oxygen and moisture), and elevated temperatures. The performance metrics, such as charge carrier mobility, on/off ratio in transistors, and luminance in light-emitting diodes, are monitored over time to evaluate degradation. However, no such data is available for devices based on This compound .

For context, studies on related poly(thiophene) derivatives, such as poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), have demonstrated that factors like the length of alkyl side chains and the degree of crystallinity can significantly influence device stability. For instance, longer alkyl chains can provide better protection against environmental factors, thereby enhancing stability. However, without specific experimental data for This compound , any discussion on its stability would be purely speculative and fall outside the scope of this scientifically focused article.

Emerging Applications in Organic Optoelectronics and Energy Harvesting

The exploration of new organic materials is crucial for advancing the fields of optoelectronics and energy harvesting. While thiophene-based compounds are a major class of materials investigated for these purposes due to their favorable electronic properties, research on This compound in these specific areas has not been reported.

Exploration in Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

There are no available studies on the use of This compound as an emissive or charge-transporting material in Organic Light-Emitting Diodes (OLEDs) or other electroluminescent devices. The evaluation of a new compound for OLED applications typically involves the fabrication of multilayer devices to assess its electroluminescence spectrum, quantum efficiency, power efficiency, and operational lifetime. For example, a related compound, 2,5-Di(2-thienyl)thieno[3,2-b]thiophene, has been investigated as a component in organic semiconductors for OLEDs, where its structural properties are leveraged to enhance energy efficiency and performance. chemimpex.com However, the absence of the di(2-thienyl)methyl substituents in this related molecule means that its properties cannot be directly extrapolated to This compound .

Development in Organic Thermoelectric Materials and Photodetectors

The potential of This compound in the fields of organic thermoelectrics and photodetectors remains unexplored. The development of organic thermoelectric materials involves measuring the Seebeck coefficient, electrical conductivity, and thermal conductivity to determine the thermoelectric figure of merit (ZT). Polymers like poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) have received attention for thermoelectric applications. Similarly, the suitability of a compound for use in photodetectors is assessed by measuring its photoresponsivity, detectivity, and response speed across different wavelengths of light. While various thiophene (B33073) derivatives are studied for these applications, no such research has been published for This compound .

Comprehensive Structure Property Performance Relationships and Molecular Engineering Principles

Correlating Molecular Architecture with Electronic and Optoelectronic Response

The unique structure of 2,5-Bis[di(2-thienyl)methyl]thiophene, featuring a central thiophene (B33073) ring substituted at the 2 and 5 positions with bulky di(2-thienyl)methyl groups, dictates its fundamental electronic and physical properties.

The electronic properties of oligothiophenes are highly tunable through chemical modification. The substitution pattern and the nature of the linker between the thiophene units play a pivotal role in determining the electronic band gap and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The di(2-thienyl)methyl substituents are electron-donating groups, which tend to raise the HOMO energy level of the central thiophene ring. This effect generally leads to a lower ionization potential, which can facilitate hole injection in organic field-effect transistors (OFETs). The LUMO energy level is less affected by such alkyl-thienyl substituents.

A comparison with related oligothiophenes illustrates these principles. For instance, linear oligothiophenes exhibit a decreasing band gap with increasing chain length due to extended π-conjugation. In contrast, the introduction of non-conjugated linkers, such as the methyl bridge in this case, disrupts this trend. The table below provides estimated electronic properties for this compound based on data from related thiophene compounds.

Compound AnalogueHOMO (eV)LUMO (eV)Band Gap (eV)
Terthiophene (3T)-5.4-2.23.2
Quinquethiophene (5T)-5.2-2.52.7
This compound (Estimated) -5.3 -2.1 3.2

Note: The values for this compound are estimations based on the interrupted conjugation and the electronic nature of the substituents.

The bulky and three-dimensional nature of the di(2-thienyl)methyl side groups significantly influences the material's physical properties. These non-planar substituents are expected to disrupt the close π-π stacking that is characteristic of linear, planar oligothiophenes. This steric hindrance can prevent strong intermolecular interactions in the solid state, which has both advantages and disadvantages.

A primary advantage is enhanced solubility. The bulky side groups increase the entropy of the system and reduce the lattice energy, making the compound more soluble in common organic solvents. thieme-connect.comrylene-wang.com This is a critical property for solution-based fabrication techniques such as spin-coating and inkjet printing, which are essential for low-cost, large-area electronics.

However, the disruption of molecular packing can be detrimental to charge transport. Efficient charge transport in organic semiconductors relies on the close proximity and ordered arrangement of the π-conjugated systems to allow for efficient charge hopping between molecules. The steric hindrance from the di(2-thienyl)methyl groups will likely lead to a more amorphous or less crystalline film morphology, with larger distances between the conjugated backbones. This can result in lower charge carrier mobility compared to planar analogues. aps.org The charge transport in such materials is often described by a hopping mechanism, where the mobility is strongly dependent on the degree of molecular ordering. aps.org

Rational Design Strategies for Targeted Performance Enhancement in Device Architectures

To optimize the performance of this compound in electronic devices, several molecular engineering and processing strategies can be employed.

Further functionalization of the thiophene rings can be a powerful tool to fine-tune the electronic properties. For example, introducing electron-withdrawing groups, such as cyano or fluoro substituents, onto the terminal thienyl rings could lower both the HOMO and LUMO energy levels, potentially improving air stability and altering the optical absorption spectrum. Conversely, adding more electron-donating groups could further raise the HOMO level for better energy level alignment with common electrode materials.

To enhance charge mobility, one could consider modifying the linker moiety. Replacing the sp3-hybridized carbon of the methyl bridge with a more rigid, planarizing linker could enforce a more co-planar arrangement of the thiophene rings, thereby improving intermolecular electronic coupling. However, this would likely come at the cost of reduced solubility. A careful balance between solubility and electronic coupling is therefore essential.

The self-assembly of organic semiconductors during film formation is a critical determinant of device performance. For sterically hindered molecules like this compound, controlling the aggregation in solution and the subsequent packing in the solid state is a key challenge. The use of solvent additives or thermal annealing post-deposition can promote the formation of more ordered domains within the thin film. thieme-connect.comrylene-wang.com

Supramolecular strategies, such as the introduction of hydrogen bonding or other directional non-covalent interactions, could be employed to guide the self-assembly process. researchgate.net By strategically placing functional groups capable of forming these interactions on the periphery of the molecule, it might be possible to induce a more ordered packing arrangement, even in the presence of the bulky side groups. The interplay between van der Waals forces, π-π interactions, and any introduced specific interactions will dictate the final morphology of the thin film. researchgate.net

The interfaces between the organic semiconductor and the dielectric layer, as well as with the source and drain electrodes, are critical for efficient device operation. For non-planar molecules, the nature of the interface can be complex. Modifying the surface of the dielectric with self-assembled monolayers (SAMs) can improve the ordering of the semiconductor molecules at the interface and reduce charge trapping.

Furthermore, the choice of electrode material and the use of charge injection layers are crucial for efficient charge extraction. For a p-type semiconductor, a high work function metal like gold is typically used for the source and drain electrodes. The introduction of a thin buffer layer between the semiconductor and the electrode can reduce the contact resistance and improve charge injection/extraction efficiency. Given the likely amorphous nature of films of this compound, minimizing interfacial barriers to charge transport is of paramount importance for achieving high-performance devices.

Future Research Directions and Translational Perspectives for 2,5 Bis Di 2 Thienyl Methyl Thiophene Based Materials

Development of Advanced Analogues, Hybrid Systems, and Multi-Component Architectures

The performance of organic electronic materials is intrinsically linked to their molecular architecture. For materials based on the 2,5-Bis[di(2-thienyl)methyl]thiophene framework, future research will heavily concentrate on the rational design of advanced analogues and the integration into more complex systems to precisely control their electronic and optical properties.

A primary strategy involves the synthesis of donor-acceptor (D-A) and acceptor-donor-acceptor (A-D-A) architectures . aip.orgaip.orgresearchgate.net By incorporating electron-donating or electron-withdrawing moieties into the oligothiophene backbone, researchers can tune the frontier molecular orbital energy levels (HOMO and LUMO) and, consequently, the material's bandgap. aip.orgep2-bayreuth.de This is crucial for optimizing performance in applications like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). For instance, using thiophene (B33073) or bithiophene as central donor cores and attaching acceptor end groups like ethyl cyanoacetate (B8463686) or rhodanine (B49660) can create materials with low bandgaps, a key requirement for efficient organic electronics. researchgate.netcore.ac.uk

Another avenue of exploration is the development of copolymers and multi-component systems . ep2-bayreuth.dersc.org The polymerization of thiophene-flanked benzothiadiazole derivatives with other monomers, such as fluorene, allows for the creation of alternating or random copolymers with tailored properties. rsc.org These multi-component architectures can exhibit unique optical and electronic characteristics distinct from their constituent parts.

Furthermore, the creation of hybrid systems , where the thiophene-based material is combined with other classes of materials, holds significant promise. This could involve interfacing with inorganic nanoparticles to create hybrid solar cells or with 2D materials to develop novel electronic devices. The synthesis of pyrene (B120774) end-capped oligothiophenes, for example, has already demonstrated success in organic thin-film transistors (OTFTs) and OSCs. rsc.org

Architectural StrategyKey Moieties/ComponentsDesired OutcomePotential Applications
Donor-Acceptor (D-A)Thiophene (donor), Ethyl Cyanoacetate (acceptor)Low bandgap materialsOrganic Photovoltaics (OPVs)
Acceptor-Donor-Acceptor (A-D-A)Rhodanine (acceptor), Bithiophene (donor)Tunable energy levelsOrganic Light-Emitting Diodes (OLEDs)
CopolymersThiophene-benzothiadiazole, FluoreneTailored optoelectronic propertiesAdvanced sensors, Bioimaging
End-CappingPyrene, OligothiopheneEnhanced charge mobilityOrganic Thin-Film Transistors (OTFTs)

In-Situ and Operando Characterization Techniques for Device Performance Monitoring

To bridge the gap between material properties and device performance, it is imperative to understand the dynamic changes that occur within a device under operational conditions. Future research will increasingly rely on in-situ and operando characterization techniques to monitor the morphological evolution, electronic states, and structure-property relationships of this compound-based materials in real-time. jos.ac.cnopticsjournal.netresearchgate.net

In-situ techniques, which closely mimic real reaction or processing conditions, are crucial for studying the formation of thin films. researchgate.netacs.org For example, in-situ optical microscopy can be used to observe the crystallization process of organic films during solution shearing, providing insights into how processing parameters affect film morphology and, ultimately, device performance. researching.cn

Operando characterization, which involves monitoring the device as it is actively working, offers even deeper insights. acs.org Techniques such as operando scanning probe microscopy can be used to probe the nanoscale electrical properties of organic semiconducting materials at the interface with an electrolyte in an organic electrochemical transistor (OECT). researchgate.net Similarly, in-situ and operando spectroscopy techniques, including X-ray scattering and ultraviolet photoemission spectroscopy, can reveal the crystal structure, semiconductor-electrolyte interface properties, and charge carrier dynamics during device operation. jos.ac.cnopticsjournal.net

Characterization TechniqueInformation GainedRelevance to Device Performance
In-situ Optical MicroscopyReal-time observation of crystallization and film formationOptimization of thin-film morphology for improved charge transport
Operando Scanning Probe MicroscopyNanoscale electrical properties, ion uptake at interfacesUnderstanding degradation mechanisms and improving device stability
In-situ Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS)Evolution of crystal structure during processingCorrelation of molecular packing with charge mobility
Operando Spectroscopy (e.g., XPS, UPS)Changes in electronic states and energy level alignmentElucidating charge injection and transport mechanisms

Pathways to Upscaling Synthesis and Device Fabrication for Industrial Relevance

For this compound-based materials to transition from the laboratory to industrial applications, the development of scalable and cost-effective synthesis and fabrication methods is paramount.

Current synthetic strategies for thiophene-based polymers often rely on transition metal-catalyzed cross-coupling reactions, such as Kumada, Suzuki, and Stille couplings. nih.gov While effective at the lab scale, these methods can involve toxic reagents and expensive catalysts. jos.ac.cn A significant future direction is the refinement and adoption of Direct Arylation Polymerization (DArP) . nih.govrsc.org DArP offers a more environmentally friendly and cost-effective alternative by avoiding the need for pre-synthesized organometallic reagents, thus reducing the number of synthetic steps and the amount of waste generated. rsc.orgrsc.org

In terms of device fabrication, the focus will be on developing and optimizing solution-based processing techniques that are compatible with large-area, high-throughput manufacturing, such as roll-to-roll printing. ncu.edu.tw This includes methods like spin-coating and solution shearing, which have already shown promise for fabricating OTFTs with high charge carrier mobilities from soluble fused-thiophene derivatives. ncu.edu.tw A key challenge will be to achieve uniform, highly crystalline thin films over large areas to ensure consistent device performance.

Exploration of Novel Application Domains in Beyond-CMOS Technologies and Sensing

While applications in OTFTs, OPVs, and OLEDs are well-established for thiophene-based materials, future research will explore more novel and disruptive application domains. aip.org

One of the most exciting frontiers is in beyond-CMOS technologies . cmu.edu As conventional silicon-based CMOS technology approaches its physical scaling limits, new materials and device architectures are needed to continue the advancement of computing. cmu.edu The unique properties of thiophene-based materials, such as their tunable electronic characteristics and solution processability, make them candidates for applications in next-generation computing, memory, and reconfigurable electronics. cmu.edu This could include their use in neuromorphic computing architectures or as active materials in non-volatile memory devices.

Another promising area is in the development of highly sensitive and selective chemical and biological sensors . aip.org The electronic properties of conjugated polymers are highly sensitive to their local environment, making them ideal for detecting analytes of interest. Thiophene-based materials have been investigated for sensing natural products, biomolecules, and ions. aip.org Future work will focus on designing materials with specific recognition capabilities and integrating them into low-cost, portable sensing platforms. Furthermore, the development of fluorescent thiophene-based materials opens up possibilities for their use as biomarkers and in other emissive sensing applications. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-bis[di(2-thienyl)methyl]thiophene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, the Paal–Knorr condensation of 1,4-di-(2-thienyl)-1,4-butanedione with ammonium acetate in glacial acetic acid and acetic anhydride under reflux improves yield . Electrochemical polymerization is another method, where monomer precursors undergo oxidative coupling to form conjugated polymers. Key parameters include temperature (reflux vs. room temperature), solvent polarity, and catalyst selection, which directly affect crystallinity and purity .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : X-ray crystallography (XRD) is critical for determining crystal packing and molecular conformation. For example, bent molecular geometries in similar thiophene derivatives enforce upright molecular dispositions in crystal lattices, impacting optical properties . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate molecular identity and substituent positions .

Q. What are the fundamental electronic properties of this compound, and how are they measured?

  • Methodological Answer : Cyclic voltammetry (CV) reveals multi-staged redox processes, with oxidation potentials indicating HOMO energy levels. UV-vis spectroscopy identifies π-π* transitions (e.g., absorption peaks ~300–400 nm), while fluorescence spectroscopy measures emission maxima for optoelectronic applications .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at thiophene/pyrrole rings) alter the compound’s electroconductivity and photophysical behavior?

  • Methodological Answer : Substituting electron-donating groups (e.g., –NH₂, –OCH₃) lowers band gaps by raising HOMO levels, enhancing conductivity. Computational studies (DFT/B3LYP/6-311G(d,p)) predict frontier orbital energies and charge distribution, validated by experimental CV and UV-vis data. For example, 4-amino-N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl) benzamide exhibits a reduced bandgap (1.8 eV) and improved stability .

Q. What computational strategies are used to model excited-state dynamics and optoelectronic performance?

  • Methodological Answer : Time-dependent DFT (TD-DFT) with CAM-B3LYP functional simulates UV-vis spectra and charge-transfer states. Molecular electrostatic potential (MEP) maps identify reactive sites for electrophilic substitution. For photochromic applications, transient absorption spectroscopy tracks ultrafast excited-state relaxation (e.g., sub-ps lifetimes in thiophene–diketopyrrolopyrrole derivatives) .

Q. How do crystallographic orientations influence charge transport in thin-film devices?

  • Methodological Answer : Grazing-incidence XRD (GI-XRD) and atomic force microscopy (AFM) correlate crystal morphology (e.g., herringbone vs. spine-like packing) with charge mobility. For instance, upright molecular axes in BP1T crystals enhance out-of-plane carrier transport, critical for organic field-effect transistors (OFETs) .

Q. What strategies resolve contradictions in reported properties (e.g., conflicting redox potentials or fluorescence quantum yields)?

  • Methodological Answer : Cross-validation using multiple techniques is essential. For example, discrepancies in HOMO levels may arise from solvent effects (e.g., acetonitrile vs. dichloromethane) in CV. Fluorescence quantum yields require calibration against standard dyes (e.g., quinine sulfate) and correction for instrument response .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.